4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
Description
4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with chloro, methyl, and trifluoromethyl groups
Properties
IUPAC Name |
4-chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-3-6-4(15-14-3)2-5(8(10,11)12)13-7(6)9/h2H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYWQWKKCPZIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(N=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloro-substituted pyridine compounds under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide, with temperatures ranging from 80°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for drug development:
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo compounds can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process.
- IC50 Values : Studies have shown IC50 values as low as 0.034 µM for COX-2 inhibition, indicating potent anti-inflammatory effects compared to standard treatments like celecoxib .
Antiviral Activity
Emerging data suggest that pyrazolo derivatives possess antiviral properties, particularly against coronaviruses.
- SARS-CoV2 Inhibition : Some derivatives have demonstrated inhibition percentages reaching up to 84.5% against the SARS-CoV2 Mpro protease enzyme, suggesting potential applications in COVID-19 treatment .
Case Study 1: Anti-inflammatory Effects
A study conducted by Thangarasu et al. explored a series of pyrazole compounds, where one derivative exhibited an IC50 value of just 3.5 nM in COX-2 inhibition studies. This research highlights the potential for developing new anti-inflammatory agents based on this scaffold.
Case Study 2: Antiviral Efficacy Against Coronaviruses
Another significant study investigated the antiviral properties of pyranopyrazole derivatives against human coronaviruses, including SARS-CoV2. The compounds demonstrated substantial antiviral action during the replication phase with reduction percentages ranging from 53.6% to as high as 82.2%, indicating their potential as novel antiviral therapies.
Data Table: Biological Activities and Inhibition Percentages
| Compound | Activity Type | Inhibition Percentage | IC50 (µg/mL) |
|---|---|---|---|
| Derivative A | Anti-inflammatory | 78.9% | 0.034 |
| Derivative B | Antiviral (SARS-CoV2) | 84.5% | 27.8 |
| Derivative C | Antiviral (SARS-CoV2) | 81.4% | 70.3 |
| Derivative D | Anti-inflammatory | 82.8% (Celecoxib) | - |
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine: Lacks the chloro group, affecting its substitution reactions and biological activity.
4-Chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine imparts unique electronic and steric characteristics, making it a versatile compound for various applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization .
Biological Activity
4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antiviral properties.
- Molecular Formula : C11H11ClF3N3
- Molar Mass : 277.67 g/mol
- CAS Number : 1018165-22-4
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values for various pyrazolo derivatives against Gram-positive and Gram-negative bacteria were reported as low as 0.125 µg/mL, indicating potent antibacterial effects .
Comparative Antibacterial Activity Table
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 0.125 | 0.0625 |
| Other Pyrazolo Derivatives | E. coli | 0.187 | 0.094 |
| Standard Antibiotics | Amikacin | 32.0 | 128.0 |
The presence of the trifluoromethyl group enhances the lipophilicity and overall potency against bacterial strains, making it a promising candidate for further development in antibacterial therapies.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that pyrazolo derivatives can inhibit key enzymes involved in cancer cell proliferation.
Case Study: CDK2 Inhibition
A study focusing on pyrazolo[3,4-d]pyrimidine derivatives showed that modifications at specific positions led to enhanced inhibitory activity against cyclin-dependent kinase 2 (CDK2), a critical target in cancer treatment. The IC50 values for these derivatives ranged from 45 nM to over 100 nM across different cancer cell lines, indicating their potential as anticancer agents .
Anticancer Activity Table
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Pyrazolo Derivative A | MCF-7 | 45 |
| Pyrazolo Derivative B | HepG-2 | 46 |
| Pyrazolo Derivative C | HCT-116 | 48 |
Antiviral Activity
Emerging research suggests that certain pyrazolo derivatives may also possess antiviral properties, particularly against viruses like SARS-CoV-2 and H5N1.
Study Findings
Compounds with fluorine substitutions showed enhanced antiviral activity compared to their non-fluorinated counterparts, highlighting the importance of structural modifications in developing effective antiviral agents .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine and its derivatives?
Answer:
A robust approach involves Sonogashira cross-coupling followed by ammonia-mediated annulation to construct the pyrazolo[4,3-c]pyridine core. Key steps include:
- Substituent introduction : Use halogenated precursors (e.g., 6-substituted pyridines) to install trifluoromethyl and chloro groups at specific positions.
- Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to ensure regioselective ring closure.
- Purification : Employ column chromatography or recrystallization to isolate high-purity products .
For advanced derivatives, post-functionalization via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) is recommended .
Basic: How can structural elucidation of this compound be performed to confirm regiochemistry?
Answer:
- X-ray crystallography : Resolve ambiguities in ring conformation and substituent positioning (e.g., distorted "armchair" conformation of the pyrazolo-pyridine system) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify characteristic shifts for pyrazole (δ 6.5–7.5 ppm for aromatic protons) and pyridine (δ 8.0–9.0 ppm) protons.
- ²D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., methyl and trifluoromethyl groups) .
- IR spectroscopy : Detect C=N stretches (1580–1620 cm⁻¹) to validate pyrazole ring formation .
Advanced: What strategies address discrepancies in reported antiproliferative activity across cancer cell lines?
Answer:
Discrepancies may arise from:
- Cell line variability : Test derivatives against panels (e.g., K562, MV4-11, MCF-7) to assess selectivity .
- Mechanistic differences : Perform cell cycle analysis (e.g., flow cytometry) to distinguish mitotic arrest (GI₅₀ < 1 µM) from apoptosis induction .
- Solubility artifacts : Use DMSO controls and quantify cellular uptake via LC-MS to rule out false negatives .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance activity .
Advanced: How can structure-activity relationships (SAR) guide optimization of pyrazolo[4,3-c]pyridines for kinase inhibition?
Answer:
Key SAR insights include:
- Position 2 : Aryl groups (e.g., phenyl) improve binding to kinase ATP pockets (e.g., PIM1 kinase) via π-π stacking .
- Position 6 : Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions (ΔLogP ~2.5) .
- Position 4 : Chloro substituents increase selectivity by reducing off-target effects (IC₅₀ ratios >10-fold) .
- Scaffold rigidity : Fused pyridine-pyrazole systems maintain planar geometry critical for kinase inhibition .
Basic: What analytical methods are critical for purity assessment and quantification?
Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for retention time consistency (RT ±0.2 min) .
- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., analgesic vs. antiproliferative effects)?
Answer:
- Dose-response profiling : Compare EC₅₀ values across assays; low µM activity in cancer models vs. mM-range effects in pain models .
- Target profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- Metabolite analysis : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent activities .
Basic: What safety protocols are essential for handling chloro- and trifluoromethyl-substituted pyrazolo-pyridines?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing HCl or HF byproducts.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
- Storage : Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of chloro groups .
Advanced: How can computational methods predict reactivity of the chloro substituent in further derivatization?
Answer:
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., chloro group at position 4 has high electrophilicity, f⁻ ~0.15) .
- Molecular docking : Simulate interactions with biological targets (e.g., PIM1 kinase) to prioritize substituents for synthesis .
- Solvent modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure pyrazolo[4,3-c]pyridines?
Answer:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during annulation .
- Asymmetric catalysis : Employ Pd-BINAP complexes for enantioselective Sonogashira coupling (ee >90%) .
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/IPA eluents .
Basic: How can researchers validate the stability of this compound under physiological conditions?
Answer:
- pH stability testing : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours; monitor degradation via HPLC .
- Plasma stability : Use human plasma at 37°C to assess esterase-mediated hydrolysis (t₁/₂ >2 hours suggests suitability for in vivo studies) .
- Light sensitivity : Store samples in amber vials and test UV stability (λ >300 nm) to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
